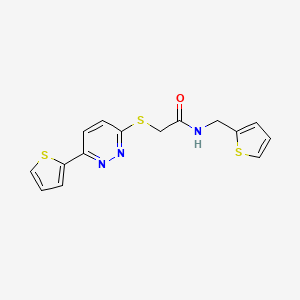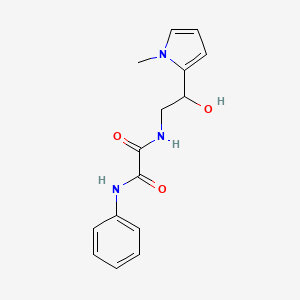
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HDAC Inhibitory Activity
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide and its analogues have been studied for their potential as histone deacetylase (HDAC) inhibitors. A study by Mai et al. (2004) found that certain modifications in the structure, such as the introduction of the 1,3-butadienyl moiety, significantly increased HDAC inhibitory activity.
Glycolic Acid Oxidase Inhibition
Compounds with structural similarities to this compound have been explored for their ability to inhibit glycolic acid oxidase. Rooney et al. (1983) investigated derivatives with large lipophilic 4-substituents and found them to be potent inhibitors.
Antitumor and Antimicrobial Activity
The pyrrole moiety, a component of this compound, has been linked to antitumor, antifungal, and antibacterial activities. In a study by Titi et al. (2020), pyrazole derivatives containing a pyrrole ring were identified as having significant biological activity against breast cancer and microbes.
Melanogenesis Inhibition
Pyrrole-alkaloids with structural similarities to this compound have been found to inhibit melanogenesis. Kikuchi et al. (2015) isolated compounds from watermelon seeds showing modest inhibitory activity on melanogenesis.
Electroanalytic and Spectroscopic Properties
Research into N-substituted poly(bis-pyrrole) films, which share structural features with this compound, has revealed interesting electroanalytic and spectroscopic properties. Mert et al. (2013) found that these compounds exhibit strong stability and good electrochromic material properties.
Antiviral Activity
Derivatives of this compound have shown potential in antiviral applications. For instance, De Martino et al. (2005) reported novel derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18-9-5-8-12(18)13(19)10-16-14(20)15(21)17-11-6-3-2-4-7-11/h2-9,13,19H,10H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWWNUXJXOEBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
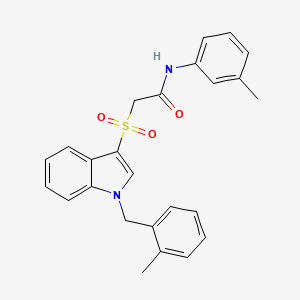

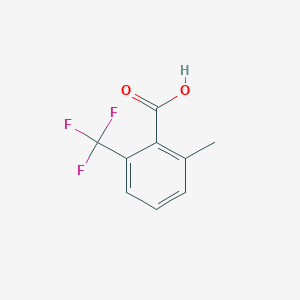
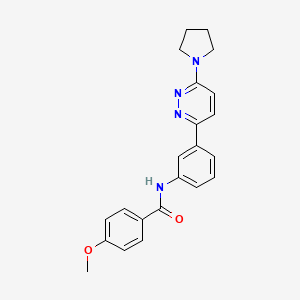

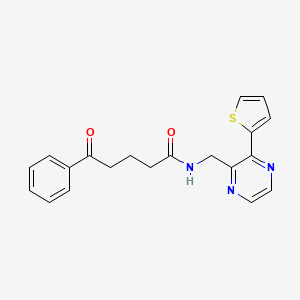
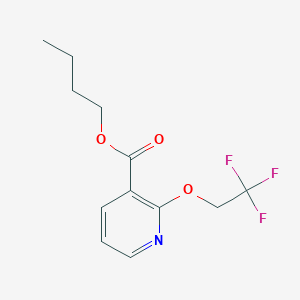
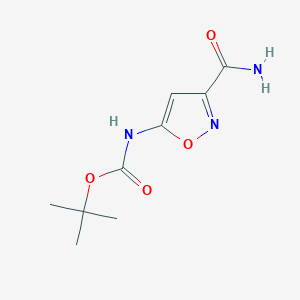
![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2415604.png)
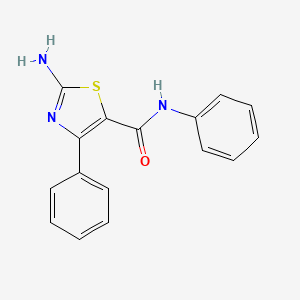
![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)
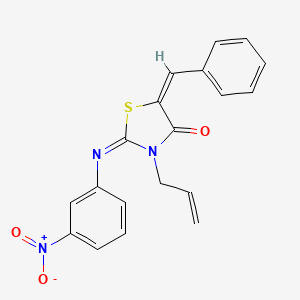
![N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2415613.png)
